N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine
Description
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a pyrazole-based compound characterized by two distinct pyrazole rings linked via a methylene bridge. The 1,3-dimethylpyrazole moiety is substituted at the 5-position with a methyl group, while the adjacent pyrazole ring features an isopropyl group at the 1-position and an amine at the 4-position.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-8-11(6-14-17)13-7-12-5-10(3)15-16(12)4;/h5-6,8-9,13H,7H2,1-4H3;1H |
InChI Key |
SWOGCBNMNDYHOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CN(N=C2)C(C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 1-isopropyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane or tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly solvents and catalysts is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce pyrazole derivatives with reduced functional groups .
Scientific Research Applications
The compound exhibits significant biological activity primarily through the inhibition of specific enzymes related to inflammation and microbial growth. This mechanism disrupts metabolic pathways, potentially leading to therapeutic effects against various diseases, including cancer and infections. Interaction studies have shown that N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine can effectively bind to enzyme active sites, inhibiting their activity and subsequently decreasing inflammation or microbial proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Anti-inflammatory | Enzyme inhibition (e.g., COX) | Treatment of inflammatory diseases |
| Antimicrobial | Disruption of microbial metabolic pathways | Infection control |
| Anticancer | Induction of apoptosis in cancer cells | Cancer therapy |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Reaction | 1,3-Dimethyl-1H-pyrazole + Isopropylamine + Base | Formation of the target compound |
| Purification | Recrystallization or Column Chromatography | To isolate pure product |
Therapeutic Applications
The unique structure and biological activity of this compound make it a promising candidate for drug development. Research indicates potential applications in treating:
Anti-inflammatory Agents : The compound's ability to inhibit enzymes involved in inflammatory processes positions it as a candidate for developing new anti-inflammatory drugs.
Antimicrobial Agents : Its effectiveness against microbial growth suggests potential for use in formulating antimicrobial therapies.
Anticancer Agents : Preliminary studies indicate that it may induce apoptosis in cancer cells, highlighting its potential role in cancer treatment strategies .
Case Studies
Recent literature has documented various studies exploring the efficacy of pyrazole derivatives similar to this compound:
Study 1: Anticancer Activity
A study evaluated the anticancer properties of pyrazole derivatives against multiple cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 0.39 µM to 49.85 µM across different compounds .
Study 2: Anti-inflammatory Effects
Research demonstrated that certain pyrazole compounds exhibited up to 70% inhibition of inflammatory markers in vitro. This suggests that N-[...]-4-amino derivatives could be leveraged for developing new anti-inflammatory medications .
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Divergence: Linker Type: The target compound uses a methylene bridge between pyrazole rings, unlike Elexacaftor’s sulfonamide linker or VRT-532’s thiazole connector . Methylamine linkers may enhance conformational flexibility compared to rigid sulfonamides.
Pharmacological Implications :
- Pyrazole cores in all compounds suggest affinity for heterotrimeric protein targets (e.g., CFTR in Elexacaftor). However, the target compound lacks the sulfonamide or thiazole motifs critical for Elexacaftor’s or VRT-532’s efficacy in cystic fibrosis .
- The methyl-isopropyl substitution pattern may confer improved lipophilicity compared to phenyl-containing analogs (e.g., compound 41 in ), influencing membrane permeability .
Synthetic Considerations :
- Elexacaftor’s synthesis involves multi-step coupling of pyrazole and benzamide units , whereas the target compound’s synthesis likely prioritizes simplicity due to its symmetrical pyrazole framework.
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
This compound features a unique structure characterized by dual pyrazole rings connected by a methylene bridge. Its molecular formula is with a molecular weight of 233.31 g/mol. The presence of both dimethyl and isopropyl groups enhances its steric and electronic properties, making it a subject of interest for various biological investigations.
| Structural Feature | Description |
|---|---|
| Pyrazole Rings | Two interconnected pyrazole units |
| Substituents | Dimethyl and isopropyl groups |
| Molecular Formula | |
| Molecular Weight | 233.31 g/mol |
The biological activity of this compound primarily involves:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes related to inflammation and microbial growth, disrupting metabolic pathways associated with various diseases.
- Anticancer Properties: Preliminary studies suggest that compounds with similar pyrazole structures exhibit anticancer activity through mechanisms such as reducing mTORC1 activity and enhancing autophagy. These effects can lead to increased apoptosis in cancer cells, particularly under nutrient-deprived conditions .
Antiproliferative Activity
A study focusing on the antiproliferative effects of pyrazole derivatives revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's ability to modulate autophagy pathways was highlighted as a potential mechanism for its anticancer effects .
Structure–Activity Relationship (SAR)
Research into the SAR of related compounds indicated that modifications in the pyrazole structure could lead to enhanced biological activity. For instance, variations in substituents influenced the potency against cancer cell lines and the modulation of autophagic processes .
Case Study 1: Inhibition of mTORC1
In a controlled study, compounds structurally related to this compound were tested for their ability to inhibit mTORC1. Results showed that these compounds not only reduced mTORC1 activity but also increased basal autophagy levels in MIA PaCa-2 pancreatic cancer cells. This suggests potential applications in targeting metabolic stress within tumors .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against various pathogens. The results indicated that it effectively inhibited microbial growth, suggesting its potential use as an antimicrobial agent in therapeutic settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
